2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide
CAS No.: 394234-66-3
Cat. No.: VC7393204
Molecular Formula: C18H14FN5OS2
Molecular Weight: 399.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 394234-66-3 |
|---|---|
| Molecular Formula | C18H14FN5OS2 |
| Molecular Weight | 399.46 |
| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C18H14FN5OS2/c1-10(26-17-20-13-4-2-3-5-14(13)21-17)15(25)22-18-24-23-16(27-18)11-6-8-12(19)9-7-11/h2-10H,1H3,(H,20,21)(H,22,24,25) |
| Standard InChI Key | RBFJBTBQRUCXTP-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)SC3=NC4=CC=CC=C4N3 |
Introduction
2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound featuring both benzimidazole and thiadiazole moieties. It belongs to a class of compounds often investigated for their potential pharmaceutical applications, particularly in antimicrobial and anticancer therapies. The presence of sulfur and fluorine atoms in its structure may contribute to its biological activity and solubility properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are commonly employed for characterization.
Potential Applications
This compound shows promise in various scientific applications, particularly in the fields of antimicrobial and anticancer therapies. The structural features suggest potential biological activity, but experimental studies are necessary to elucidate the precise mechanism of action.
Similar Compounds
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2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide: This compound has a similar benzimidazole and thiadiazole structure but differs in the side chain, with an acetamide group instead of propanamide. It has a molecular formula of C₁₈H₁₄FN₅OS₃ .
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2-(1H-Benzimidazol-2-ylthio)-1-(4-fluorophenyl)ethanone: This compound features a benzimidazole ring linked to a fluorophenyl group via an ethanone moiety. It has a molecular formula of C₁₅H₁₁FN₂OS .
Comparison Table
| Compound Name | Molecular Formula | CAS Number | Potential Applications |
|---|---|---|---|
| 2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide | C₁₈H₁₄FN₅OS₂ | 394234-66-3 | Antimicrobial, Anticancer |
| 2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | C₁₈H₁₄FN₅OS₃ | 905165-11-9 | Antimicrobial, Anticancer |
| 2-(1H-Benzimidazol-2-ylthio)-1-(4-fluorophenyl)ethanone | C₁₅H₁₁FN₂OS | 63529-32-8 | Potential in medicinal chemistry |
Research Findings and Future Directions
While specific biological activity data for 2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide is limited, compounds with similar structures have shown promising results in antimicrobial and anticancer studies. For instance, derivatives of thiazole and benzimidazole have demonstrated significant activity against various cancer cell lines and microbial pathogens . Future research should focus on in vitro and in vivo studies to fully elucidate the biological potential of this compound.
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